4-(dimethoxymethyl)benzoic Acid
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Overview
Description
4-(Dimethoxymethyl)benzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethoxymethyl group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)benzoic acid typically involves the reaction of p-carboxybenzaldehyde with methanol in the presence of p-toluenesulfonic acid monohydrate and trimethyl orthoformate. The reaction is carried out at room temperature for 24 hours. The product is then purified through column chromatography .
Industrial Production Methods: In industrial settings, the synthesis process is scaled up, maintaining similar reaction conditions but with larger quantities of reactants and solvents. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-(Dimethoxymethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but with a bromomethyl group instead of a dimethoxymethyl group.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group, offering different chemical properties.
4-(Diphenylhydroxymethyl)benzoic acid: Features a diphenylhydroxymethyl group, which affects its reactivity and applications.
Uniqueness: 4-(Dimethoxymethyl)benzoic acid is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-(dimethoxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-10(14-2)8-5-3-7(4-6-8)9(11)12/h3-6,10H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEJCELGMOSPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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